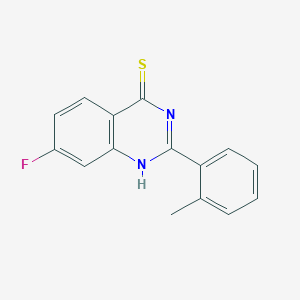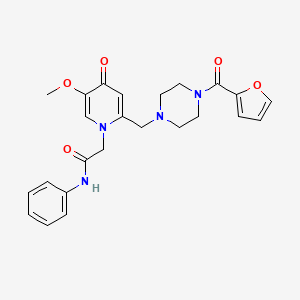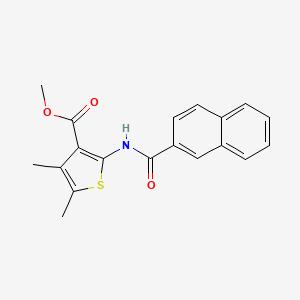
7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol” is a chemical compound with the CAS Number: 1909305-09-4 . It has a molecular weight of 270.33 . The IUPAC name for this compound is 7-fluoro-2-(o-tolyl)quinazoline-4-thiol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H11FN2S/c1-9-4-2-3-5-11(9)14-17-13-8-10(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.32 . The molecular formula is C15H11FN2S . Other physical and chemical properties like boiling point, melting point, etc., are not available in the current data.Applications De Recherche Scientifique
Inhibition of TNF-α Production and T Cell Proliferation
A study by Tobe et al. (2003) synthesized various 6-fluoro-7-(1-piperazino)quinazolines, which share a similar structure to 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol. These compounds exhibited inhibitory activities toward both TNF-α production and T cell proliferation. Notably, one compound with a 3,4-(methylenedioxy)phenyl moiety at the C(4)-position of the quinazoline ring demonstrated both inhibitory activities and an anti-inflammatory effect in rats with adjuvant arthritis and inhibited LPS-induced TNF-α production (Tobe et al., 2003).
AMPA Receptor Inhibition
Chenard et al. (2001) explored the structure-activity relationship of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, closely related to the target compound. These were used to probe the relationship for AMPA receptor inhibition. The compounds varied significantly in potency, offering insights into the influence of the 2-fluorophenyl positioning relative to the quinazolin-4-one ring (Chenard et al., 2001).
N-C Axial Chirality and Steric Discrimination
Iida et al. (2019) investigated the steric discrimination between hydrogen and fluorine atoms in compounds like 2-alkyl-3-(2-fluorophenyl)quinazolin-4-ones. This study provides insights into the steric effects and chiral properties of quinazoline derivatives, which are relevant to understanding the structural properties of this compound (Iida et al., 2019).
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Research by Dash et al. (2017) focused on the synthesis and evaluation of quinazoline-4-one/4-thione derivatives for antimicrobial, analgesic, and anti-inflammatory properties. This study highlights the potential medical applications of quinazoline derivatives in treating infections and inflammation (Dash et al., 2017).
Antibacterial Quinolines Synthesis
A study by Kidwai et al. (2000) discussed the synthesis of antibacterial quinolines, including those with a fluoroquinolone structure. The study indicated promising antibacterial activity for these compounds, suggesting potential applications in combating bacterial infections (Kidwai et al., 2000).
Propriétés
IUPAC Name |
7-fluoro-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c1-9-4-2-3-5-11(9)14-17-13-8-10(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUUKIORTLZANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2406697.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)
![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)




![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)